

# Technical Guide: 4-Bromo-3,5-dimethylaniline (CAS: 59557-90-3)

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## Compound of Interest

Compound Name: **4-Bromo-3,5-dimethylaniline**

Cat. No.: **B1281281**

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## Introduction

**4-Bromo-3,5-dimethylaniline**, also known as 4-bromo-3,5-xylidine, is an important halogenated aromatic amine. Its unique structure, featuring a bromine atom positioned between two methyl groups on an aniline ring, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, and significant applications in the pharmaceutical industry, offering detailed experimental protocols and workflow visualizations to support research and development activities.

## Physicochemical Properties

The fundamental physicochemical properties of **4-Bromo-3,5-dimethylaniline** are summarized below. This data is essential for its handling, reaction setup, and purification.

Property	Value	Reference(s)
CAS Number	59557-90-3	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrN	<a href="#">[2]</a>
Molecular Weight	200.08 g/mol	<a href="#">[2]</a>
Appearance	Off-White to Brown Solid	<a href="#">[2]</a>
Melting Point	73-74 °C	<a href="#">[2]</a>
Boiling Point	261 °C	<a href="#">[2]</a>
Solubility	Partially soluble in organic solvents.	<a href="#">[3]</a>
IUPAC Name	4-bromo-3,5-dimethylaniline	<a href="#">[1]</a>

## Spectroscopic Data

While experimental spectra for **4-Bromo-3,5-dimethylaniline** are not widely published in public databases, the expected spectral characteristics can be predicted based on its structure. Researchers should verify these characteristics on their own material.

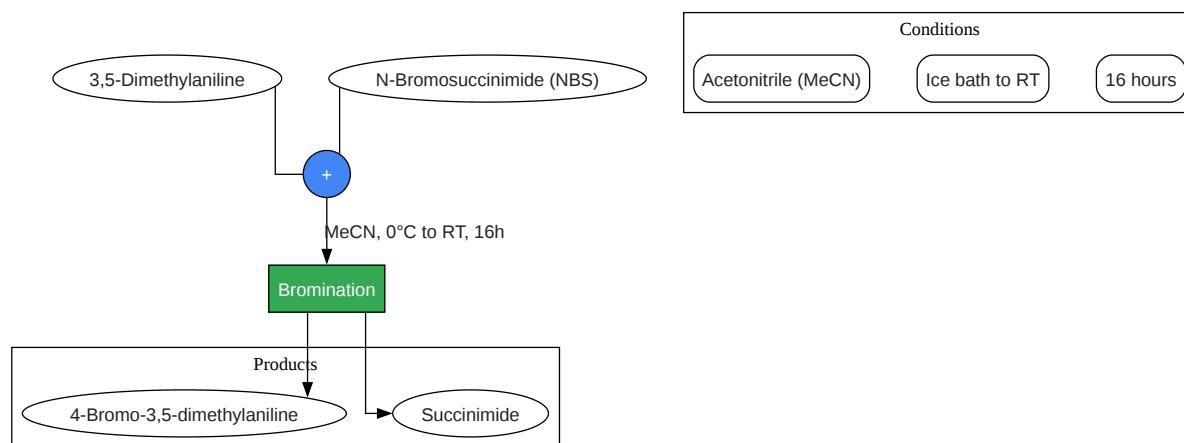
Technique	Predicted Data
<sup>1</sup> H NMR	Expected signals for aromatic protons (singlet), NH <sub>2</sub> protons (broad singlet), and methyl protons (singlet).
<sup>13</sup> C NMR	Expected signals for aromatic carbons (including substituted and unsubstituted positions) and methyl carbons.
Mass Spectrometry	Molecular ion peak (M <sup>+</sup> ) expected around m/z 200/202 due to bromine isotopes ( <sup>79</sup> Br/ <sup>81</sup> Br).
Infrared (IR)	Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and alkyl), C=C stretching (aromatic ring), and C-Br stretching.

# Synthesis and Experimental Protocols

**4-Bromo-3,5-dimethylaniline** is typically synthesized via electrophilic bromination of 3,5-dimethylaniline. The following protocol is a common and effective method.

## Synthesis of 4-Bromo-3,5-dimethylaniline

Reaction Scheme:



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Caption: Synthesis of **4-Bromo-3,5-dimethylaniline** via bromination.

Experimental Protocol:

- Reagents:

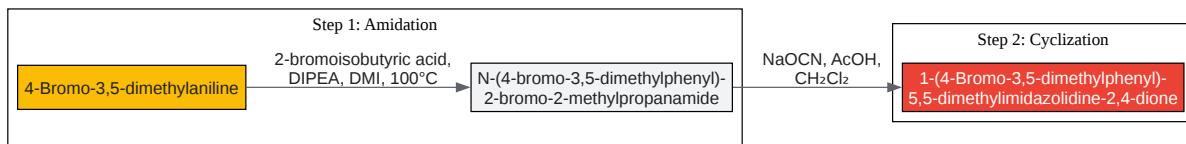
- 3,5-Dimethylaniline (80 g, 660 mmol)
- N-Bromosuccinimide (NBS) (117 g, 660 mmol)
- Acetonitrile (MeCN) (1200 mL)
- Procedure:
  - Dissolve 3,5-dimethylaniline in 800 mL of acetonitrile in a suitable reaction vessel.
  - In a separate flask, dissolve NBS in 400 mL of acetonitrile.
  - Cool the solution of 3,5-dimethylaniline in an ice bath.
  - Slowly add the NBS solution to the cooled 3,5-dimethylaniline solution.
  - After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.
  - Concentrate the reaction mixture under reduced pressure to remove the solvent.
  - Purify the resulting residue by silica gel column chromatography to yield **4-bromo-3,5-dimethylaniline** as a yellow solid.[4]

## Application in Drug Development: Synthesis of a PTHR1 Agonist Intermediate

A significant application of **4-Bromo-3,5-dimethylaniline** is its use as a key starting material in the synthesis of orally active small-molecule agonists for the parathyroid hormone 1 receptor (PTHR1), which are being investigated for the treatment of hypoparathyroidism.

## Experimental Workflow and Protocols

The following workflow illustrates the multi-step synthesis of a key hydantoin intermediate, starting from **4-Bromo-3,5-dimethylaniline**.

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Caption: Synthesis of a key hydantoin intermediate for a PTHR1 agonist.

Protocol for Step 1: Synthesis of N-(4-bromo-3,5-dimethylphenyl)-2-bromo-2-methylpropanamide

- Reagents:
  - **4-Bromo-3,5-dimethylaniline** (3.47 g, 17.3 mmol)
  - 2-Bromoisobutyric acid (3.86 g, 23.1 mmol)
  - Diisopropylethylamine (DIPEA) (5.3 mL, 30.4 mmol)
  - 1,3-Dimethyl-2-imidazolidinone (DMI) (13 mL, anhydrous)
- Procedure:
  - Combine **4-bromo-3,5-dimethylaniline**, DIPEA, and 2-bromoisobutyric acid in anhydrous DMI.
  - Stir the mixture at 100 °C for 1 hour under a nitrogen atmosphere.
  - Monitor the reaction for completion. The crude product is typically used in the next step without extensive purification.

Protocol for Step 2: Synthesis of 1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione

- The crude product from Step 1 is further reacted in a cyclization step.
- Reagents:
  - Sodium cyanate (NaOCN)
  - Acetic acid (AcOH)
  - Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Procedure:
  - The crude amide from the previous step is dissolved in dichloromethane and acetic acid.
  - Sodium cyanate is added, and the mixture is stirred at room temperature.
  - This reaction forms the desired hydantoin ring structure, yielding the key intermediate. This intermediate is then used in further palladium-catalyzed cross-coupling reactions to build the final PTHR1 agonist.

## Safety and Handling

**4-Bromo-3,5-dimethylaniline** is classified as harmful and an irritant. Appropriate safety precautions should be taken during its handling and use.

- Hazard Statements:
  - H302: Harmful if swallowed.[[1](#)]
  - H315: Causes skin irritation.[[1](#)]
  - H319: Causes serious eye irritation.[[1](#)]
  - H335: May cause respiratory irritation.[[1](#)]
- Precautionary Measures:
  - Work in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a cool, dry place away from incompatible materials.

This technical guide provides essential information for the effective and safe use of **4-Bromo-3,5-dimethylaniline** in a research and development setting. Its demonstrated utility as a key building block in the synthesis of complex pharmaceutical targets underscores its importance in medicinal chemistry.

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